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(3-lodo-pyridin-4-yl)-carbamic acid
Compound Name:
tert-butyl ester

Cat. No.: B1311345

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-lodo-pyridin-4-yl)-carbamic
acid tert-butyl ester, a key building block in modern medicinal chemistry. With a molecular
weight of 320.13 g/mol , this versatile intermediate plays a crucial role in the synthesis of
complex pharmaceutical compounds, most notably in the development of targeted cancer
therapies. This document details the physicochemical properties of the title compound, its
synthesis, and its application in the construction of advanced drug molecules, with a particular
focus on its use in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib.
Detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions
are provided, alongside diagrams illustrating the synthetic pathways.

Physicochemical Properties

(3-lodo-pyridin-4-yl)-carbamic acid tert-butyl ester is a valuable reagent in organic
synthesis, particularly in the construction of heteroaromatic systems. Its key properties are
summarized below.
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Property Value Reference
Molecular Weight 320.13 g/mol [1]

Molecular Formula C10H13IN202 [1]

CAS Number 211029-67-3 [1]
Appearance Yellow solid Chem-Impex
Purity > 95% (HPLC) Chem-Impex
Storage Conditions Store at 0-8°C Chem-Impex

Synthesis of (3-lodo-pyridin-4-yl)-carbamic acid tert-
butyl ester

The synthesis of the title compound is typically achieved through a directed ortho-metalation
followed by iodination. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis

A solution of 4-(tert-butoxycarbonylamino)pyridine and N,N,N',N'-tetramethylethylenediamine in
tetrahydrofuran is cooled to -78°C. To this solution, n-butyllithium is added dropwise, and the
reaction mixture is stirred for a specified period. Subsequently, a solution of iodine in
tetrahydrofuran is added. The reaction is then quenched, and the product is isolated and
purified using column chromatography.

Application in Pharmaceutical Synthesis: The Case
of Lorlatinib

(3-lodo-pyridin-4-yl)-carbamic acid tert-butyl ester is a critical intermediate in the synthesis
of Lorlatinib (PF-06463922), a potent, brain-penetrant, and macrocyclic inhibitor of anaplastic
lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[2][3] Lorlatinib is used in the treatment
of certain types of non-small cell lung cancer (NSCLC).[3] The synthesis of Lorlatinib involves a
convergent approach where the title compound is used in a key Suzuki-Miyaura cross-coupling
reaction to construct the pyrazolopyridine core of the molecule.[3]
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Synthetic Pathway to a Key Lorlatinib Intermediate

The overall synthetic strategy involves the coupling of two key fragments: the pyrazole-
containing fragment and the pyridine-containing fragment derived from (3-lodo-pyridin-4-yl)-
carbamic acid tert-butyl ester. A simplified workflow is presented below.
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Caption: Synthetic workflow for a key Lorlatinib intermediate.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol is a representative procedure for the Suzuki-Miyaura coupling reaction
to form the key pyrazolopyridine intermediate.

Reaction Scheme:
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(3-lodo-pyridin-4-yl)-carbamic acid tert-butyl ester is coupled with a suitable pyrazole
boronic acid ester in the presence of a palladium catalyst and a base.

Reagents and Materials:

(3-lodo-pyridin-4-yl)-carbamic acid tert-butyl ester

Pyrazole boronic acid ester derivative

Palladium catalyst (e.g., Pd(PPhs)4 or a pre-catalyst system)

Base (e.g., CsF, K2COs, or K3sPOa)

Solvent (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:

o To areaction vessel, add (3-lodo-pyridin-4-yl)-carbamic acid tert-butyl ester, the pyrazole
boronic acid ester, and the base.

o Degas the solvent mixture (e.g., by bubbling with argon or nitrogen for 15-20 minutes).
e Add the degassed solvent to the reaction vessel.
e Add the palladium catalyst to the mixture.

» Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required
time, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

o Upon completion, cool the reaction mixture to room temperature.
o Perform an aqueous work-up, extracting the product with an organic solvent.

e Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SOa4 or MgSOa),
filter, and concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to obtain the desired
pyrazolopyridine intermediate.
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To suppress the homocoupling of the boronic ester, a slow addition of the boronic ester solution
to the reaction mixture containing the other reagents can be employed.[3]

Key Reaction Mechanisms

The utility of (3-lodo-pyridin-4-yl)-carbamic acid tert-butyl ester is centered on its ability to
participate in palladium-catalyzed cross-coupling reactions. The iodine substituent provides a
reactive handle for these transformations.

Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a
palladium catalyst.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination
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While the synthesis of Lorlatinib primarily utilizes a Suzuki coupling, (3-lodo-pyridin-4-yl)-
carbamic acid tert-butyl ester is also a suitable substrate for Buchwald-Hartwig amination,
another powerful C-N bond-forming reaction. This reaction couples aryl halides with amines in
the presence of a palladium catalyst.

Conclusion

(3-lodo-pyridin-4-yl)-carbamic acid tert-butyl ester is a fundamentally important building
block for the synthesis of complex, biologically active molecules. Its application in the synthesis
of the kinase inhibitor Lorlatinib highlights its significance in modern drug discovery. The
methodologies described in this guide, particularly the Suzuki-Miyaura cross-coupling, provide
a robust framework for the utilization of this versatile intermediate in the development of novel
therapeutics. Researchers and scientists in the field of drug development will find this
compound to be an invaluable tool in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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